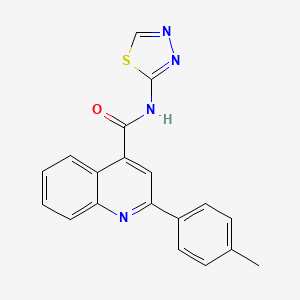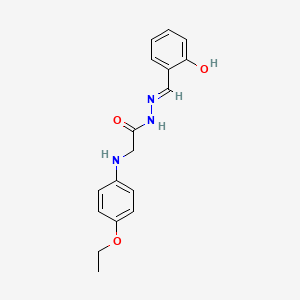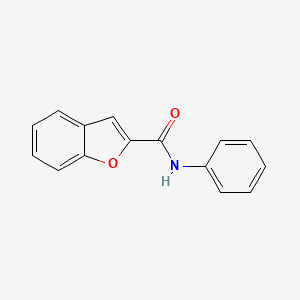methanone](/img/structure/B11122565.png)
[6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a methoxyphenyl group at the 2nd position, and a 4-methylpiperidine-1-carbonyl group at the 4th position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.
Methoxylation: Attachment of the methoxyphenyl group at the 2nd position.
Piperidine Derivatization: Incorporation of the 4-methylpiperidine-1-carbonyl group at the 4th position.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-METHOXYPHENYL)QUINOLINE: Lacks the bromine and piperidine groups.
4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE: Lacks the bromine and methoxyphenyl groups.
6-BROMOQUINOLINE: Lacks the methoxyphenyl and piperidine groups.
Uniqueness
6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C23H23BrN2O2 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H23BrN2O2/c1-15-9-11-26(12-10-15)23(27)20-14-22(16-3-6-18(28-2)7-4-16)25-21-8-5-17(24)13-19(20)21/h3-8,13-15H,9-12H2,1-2H3 |
Clé InChI |
BGKDPEYJIHCIBO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B11122487.png)
![6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide](/img/structure/B11122490.png)

![7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122503.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122504.png)
![4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide](/img/structure/B11122507.png)
![2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11122520.png)
![5-(4-bromophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11122526.png)
![3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11122541.png)

![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11122549.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11122558.png)

